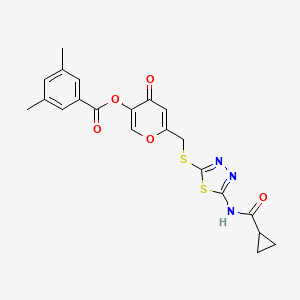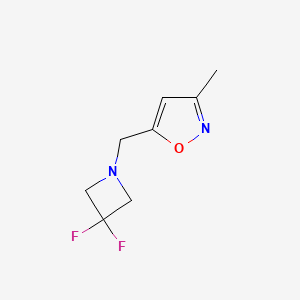
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole, also known as DF-MI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression.
Biochemical and Physiological Effects:
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole reduces inflammation and pain in animal models of arthritis. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for research on 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further research is needed to understand the mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole and its effects on various biological systems.
Synthesis Methods
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is synthesized using a specific method that involves the reaction of 3,3-difluoroazetidine and 3-methylisoxazole in the presence of a base. This reaction leads to the formation of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole, which is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In material science, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been used to synthesize new materials with unique properties. In catalysis, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been used as a catalyst in various reactions.
properties
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQHEUZXRGWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
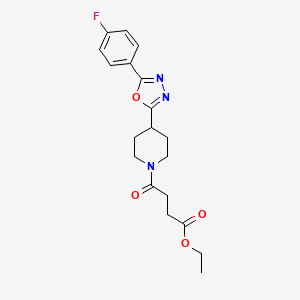

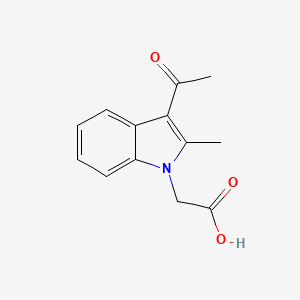
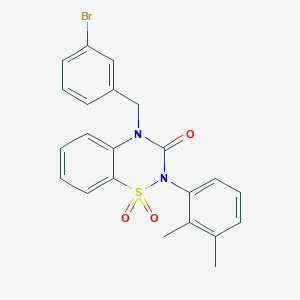
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
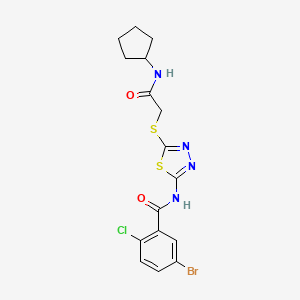
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
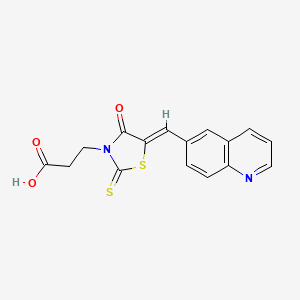
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)

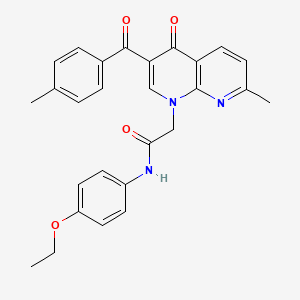
![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)
